molecular formula C21H18FN5O2 B2535952 N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-32-9

N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2535952
CAS No.: 852450-32-9
M. Wt: 391.406
InChI Key: YACYAFOHNTVPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[3,4-d]pyrimidinone core. This structure features a 4-fluorophenyl group at position 1 of the pyrazolo-pyrimidinone ring and a 2,5-dimethylphenyl-substituted acetamide moiety. The pyrazolo-pyrimidinone scaffold is notable for its planar aromatic system, which may facilitate interactions with enzymatic targets, while the 2,5-dimethylphenyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-3-4-14(2)18(9-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-7-5-15(22)6-8-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYAFOHNTVPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H22FN3O2S2
  • Molecular Weight : 479.59 g/mol
  • CAS Number : 342780-08-9

Anticancer Activity

Recent studies have identified pyrazole derivatives, including the compound , as promising candidates in cancer therapy. For instance, compounds with similar structures have shown activity against various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating significant anticancer potential .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF715.0

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. A series of studies have shown that certain derivatives can significantly reduce edema in animal models, suggesting their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundModelEdema Inhibition (%)
Compound DCarrageenan-induced paw edema62%
Compound EIndomethacin model71%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Receptor Modulation : It can bind to various receptors to modulate signaling pathways associated with cancer progression and inflammation.
  • Nucleic Acid Interaction : There is potential for intercalation with DNA or RNA, which could affect gene expression and cellular proliferation.

Study on Anticancer Efficacy

A notable study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that this compound showed promising results in inhibiting tumor growth compared to controls .

Safety Profile Assessment

Another critical aspect of evaluating this compound is its safety profile. Research indicates that many pyrazole derivatives exhibit minimal toxicity at therapeutic doses. Histopathological examinations revealed no significant degenerative changes in vital organs at doses effective for anti-inflammatory and anticancer activities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine backbone exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Selectivity : A related compound demonstrated selectivity towards leukemia cells with an IC50 value of 0.0034 μM against PI3Kδ, indicating potent anticancer effects.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation, which is critical in various chronic diseases. Pyrazolo[3,4-d]pyrimidines are known to inhibit pathways involved in inflammatory responses, making them suitable candidates for developing anti-inflammatory drugs .

Antimicrobial Activities

The compound also exhibits antibacterial and antifungal properties:

  • Mechanism : It likely interacts with specific enzymes or receptors involved in microbial growth inhibition. Evidence suggests that it may induce cell cycle arrest at the S phase in microbial cells, promoting apoptosis.

Study on Anticancer Properties

A study published in a reputable journal highlighted the effectiveness of similar pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing new anticancer agents due to their ability to selectively target cancerous cells while sparing normal tissues .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines. The study demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases such as arthritis and colitis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl and acetamide groups serve as key sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Outcome References
Aromatic Fluorine Displacement KOtBu, DMF, 80°CReplacement of 4-fluorophenyl fluorine with alkoxy or amine groups
Acetamide Hydrolysis 6M HCl, reflux, 12hConversion to carboxylic acid derivative (85% yield)
  • The 4-fluorophenyl group undergoes nucleophilic aromatic substitution with strong bases (e.g., alkoxides) to yield alkoxy- or amino-substituted analogs.

  • Hydrolysis of the acetamide moiety under acidic conditions produces the corresponding carboxylic acid, enabling further derivatization.

Oxidation-Reduction Reactions

The pyrimidinone ring and methyl groups participate in redox transformations.

Reaction Type Reagents/Conditions Outcome References
Pyrimidinone Reduction NaBH4, MeOH, 0°C → 25°CSelective reduction of the 4-oxo group to 4-hydroxy (92% yield)
Methyl Oxidation KMnO4, H2O, 60°COxidation of 2,5-dimethylphenyl methyl groups to carboxylic acids
  • Sodium borohydride selectively reduces the 4-oxo group to a hydroxyl group without affecting the pyrazole ring .

  • Permanganate-mediated oxidation converts methyl substituents on the phenyl ring to carboxylic acids, enhancing solubility.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

Reaction Type Reagents/Conditions Outcome References
Suzuki–Miyaura Coupling Pd(PPh3)4, K2CO3, DME, 100°CIntroduction of aryl/heteroaryl groups at the pyrazole C3 position
Buchwald–Hartwig Amination Pd2(dba)3, Xantphos, toluene, 110°CInstallation of amine functionalities on the pyrimidine ring
  • The pyrazole ring undergoes Suzuki coupling with aryl boronic acids to generate biaryl derivatives.

  • Buchwald–Hartwig amination introduces primary or secondary amines at reactive halogenated positions.

Electrophilic Aromatic Substitution

The electron-rich dimethylphenyl group facilitates electrophilic attacks.

Reaction Type Reagents/Conditions Outcome References
Nitration HNO3, H2SO4, 0°CNitro group incorporation at the para position of the dimethylphenyl ring
Sulfonation SO3, H2SO4, 60°CSulfonic acid group addition, improving aqueous solubility
  • Nitration occurs preferentially at the less sterically hindered position of the dimethylphenyl ring.

  • Sulfonation modifies the compound’s physicochemical properties for formulation studies.

Cyclocondensation Reactions

The acetamide side chain participates in heterocycle formation.

Reaction Type Reagents/Conditions Outcome References
Thiazole Formation Lawesson’s reagent, THF, refluxConversion of acetamide to thiazole ring (78% yield)
Oxazole Synthesis PCl5, DCM, 0°C → 25°CGeneration of oxazole derivatives via cyclodehydration
  • Lawesson’s reagent facilitates sulfur incorporation, forming thiazole rings for enhanced bioactivity .

  • Phosphorus pentachloride promotes cyclodehydration, yielding oxazole analogs .

Stability Under Physiological Conditions

Hydrolytic Stability : The compound remains intact in pH 7.4 buffer over 24h but undergoes slow hydrolysis in acidic (pH 2.0) or basic (pH 9.0) conditions.
Thermal Stability : Decomposition occurs above 200°C, as confirmed by thermogravimetric analysis (TGA).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituent effects, and reported activities.

Structural and Functional Analogues

Heterocyclic Acetamide Derivatives in Agrochemicals

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
  • Core Structure: Triazolo[1,5-a]pyrimidine (vs. pyrazolo[3,4-d]pyrimidinone in the target).
  • Substituents : 2,6-Difluorophenyl and sulfonamide groups.
  • Activity/Application : Herbicide targeting acetolactate synthase (ALS) in weeds.
  • Comparison : The triazolo-pyrimidine core in flumetsulam shares a fused bicyclic system with the target compound but lacks the acetamide linkage. The fluorine atoms in both compounds may enhance binding affinity to ALS, though the sulfonamide group in flumetsulam introduces distinct electronic properties .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
  • Core Structure: Oxazolidinyl ring (vs. pyrazolo-pyrimidinone).
  • Substituents : 2,6-Dimethylphenyl and methoxy groups.
  • Activity/Application : Fungicide inhibiting RNA polymerase in oomycetes.
  • Comparison: Both compounds feature dimethylphenyl-substituted acetamide moieties, but oxadixyl’s oxazolidinyl ring provides conformational rigidity absent in the target’s pyrazolo-pyrimidinone. This difference may influence target specificity .
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Core Structure : Chloroacetamide (vs. heterocyclic acetamide).
  • Substituents : 2,6-Diethylphenyl and methoxymethyl groups.
  • Activity/Application : Herbicide targeting very-long-chain fatty acid (VLCFA) synthesis.
  • Comparison : Alachlor’s chloroacetamide group is structurally simpler than the target’s heterocyclic core. The ethyl and methoxymethyl substituents in alachlor enhance soil persistence, whereas the target’s fluorine and methyl groups may prioritize enzymatic interaction over environmental stability .

Pharmaceutical Analogues from Recent Patents

EP 4374877 A2 Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Core Structure: Pyrrolo[1,2-b]pyridazine (vs. pyrazolo-pyrimidinone).
  • Substituents: Trifluoromethyl, morpholinylethoxy, and cyano groups.
  • Activity/Application : Likely kinase inhibitor (inferred from structural motifs).
  • Comparison: The trifluoromethyl and morpholine groups in the patent compound enhance solubility and target engagement, whereas the target’s 4-fluorophenyl and dimethylphenyl groups prioritize aromatic stacking interactions. The pyrazolo-pyrimidinone core may offer a broader π-π interaction surface than pyrrolo-pyridazine .

Comparative Data Table

Compound Name Core Structure Key Substituents Activity/Application Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl, 2,5-dimethylphenyl acetamide Inferred: Enzymatic inhibition
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide (ALS inhibitor)
Oxadixyl Oxazolidinyl 2,6-dimethylphenyl, methoxy Fungicide
Alachlor Chloroacetamide 2,6-diethylphenyl, methoxymethyl Herbicide (VLCFA inhibitor)
EP 4374877 Compound Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholinylethoxy Pharmaceutical (kinase target)

Key Research Findings

Fluorine Substituents : The 4-fluorophenyl group in the target compound mirrors the 2,6-difluorophenyl group in flumetsulam, suggesting a role in enhancing metabolic stability and target affinity through electronegative effects .

Acetamide Linkage : While alachlor and the target share acetamide moieties, the heterocyclic core in the latter likely redirects activity from fatty acid synthesis (alachlor) to enzymatic inhibition (e.g., kinase or ALS targets).

Recent Developments : Patent compounds (e.g., EP 4374877) incorporate advanced solubilizing groups (morpholinylethoxy), highlighting a trend toward optimizing pharmacokinetics in newer analogues—a direction that could inform future modifications of the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be validated?

  • Methodology : A two-step approach is typical:

Core scaffold synthesis : Condense pyrazolo[3,4-d]pyrimidinone derivatives with 4-fluorophenyl precursors via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl halides) .

Acetamide coupling : React the intermediate with 2-bromo-N-(2,5-dimethylphenyl)acetamide in anhydrous DMF using potassium carbonate (K₂CO₃) as a base at 60–80°C for 3–6 hours .

  • Validation : Monitor reactions via TLC (Rf ~0.35 in ethyl acetate/methanol 9:1) and confirm yields (typically 50–72%) by HPLC. Use ¹H NMR to verify amine/imine tautomer ratios (e.g., δ 10.10–13.30 ppm for NH groups) .

Q. How can researchers confirm the structural identity and purity of the compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.72–7.92 ppm), methyl groups (δ 2.22 ppm), and acetamide carbonyl (δ 165–175 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 337.6 for analogous structures) via UPLC-ESI-MS .
  • X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs) using single-crystal data .
    • Purity : Use reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. What strategies optimize reaction conditions to minimize by-products and improve yield?

  • Key variables :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Test alternatives like THF or acetonitrile .
  • Catalyst screening : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) for coupling steps. Monitor via ¹⁹F NMR for fluorophenyl group retention .
  • Temperature control : Lower temperatures (0–5°C) reduce epimerization during acetamide coupling .
    • By-product analysis : Use LC-MS to identify impurities (e.g., dehalogenated or over-alkylated products) and adjust stoichiometry (1.2–1.5 eq. of bromoacetamide) .

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • In-silico workflow :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the pyrazolo-pyrimidinone core’s ATP-binding affinity.

QSAR studies : Correlate substituent effects (e.g., 4-fluorophenyl vs. chlorophenyl) with logP and pKa values (predicted via ChemAxon) .

MD simulations : Assess stability of acetamide conformers in aqueous (TIP3P) and lipid bilayer environments .

Q. What experimental approaches resolve tautomeric or polymorphic ambiguities in the solid state?

  • Tautomer analysis :

  • VT-NMR : Heat samples in DMSO-d₆ (50–100°C) to observe coalescence of NH signals .
  • IR spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹) to distinguish keto-enol forms.
    • Polymorphism screening :
  • Recrystallize from mixed solvents (e.g., CH₂Cl₂/hexane) and characterize via PXRD. Compare with single-crystal data (e.g., C–C bond lengths 1.35–1.48 Å) .

Methodological Considerations

Q. How can researchers design analogs to enhance solubility or metabolic stability?

  • Structural modifications :

  • Solubility : Introduce polar groups (e.g., sulfone or phosphonate moieties) at the pyrimidinone 4-position .
  • Metabolic stability : Replace labile methyl groups with cyclopropyl or deuterated analogs. Use hepatic microsome assays (human/rat) to assess CYP450-mediated degradation .
    • Synthetic routes : Adapt Pd-catalyzed reductive cyclization for heterocyclic diversification .

Q. What safety protocols are critical for handling this compound in vitro?

  • Hazard mitigation :

  • Use fume hoods for weighing (particle size <5 µm).
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for CNS effects (based on analog SDS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.